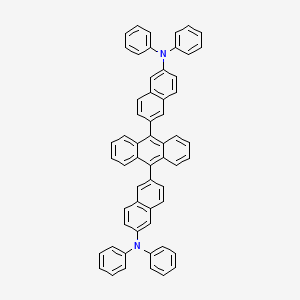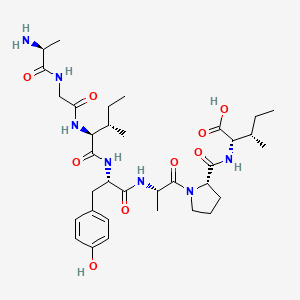
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by a large ring structure containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with a suitable amine, followed by cyclization using a strong acid catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a chelating agent for metal ions in medical treatments.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the presence of multiple oxygen and nitrogen atoms in its structure, which can coordinate with metal ions and form strong bonds. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A well-known macrocyclic compound used in medical imaging and radiotherapy.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Another macrocyclic compound with applications in diagnostic imaging and radiopharmaceuticals.
Uniqueness
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid is unique due to its specific ring structure containing both oxygen and nitrogen atoms. This combination provides distinct chemical properties, such as enhanced stability and the ability to form strong complexes with metal ions. These properties make it particularly valuable in applications requiring high stability and specificity.
特性
CAS番号 |
656254-10-3 |
|---|---|
分子式 |
C12H23NO6 |
分子量 |
277.31 g/mol |
IUPAC名 |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-2-yl)acetic acid |
InChI |
InChI=1S/C12H23NO6/c14-12(15)9-11-10-18-8-7-17-6-5-16-3-1-13-2-4-19-11/h11,13H,1-10H2,(H,14,15) |
InChIキー |
NPJALZKYUFTRCH-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCC(OCCN1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


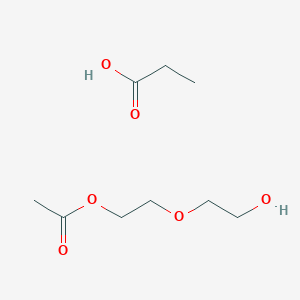
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)
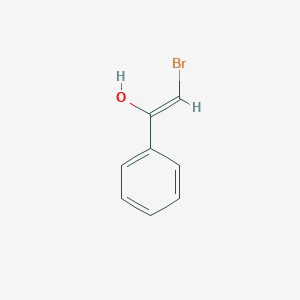
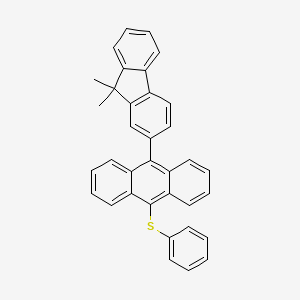
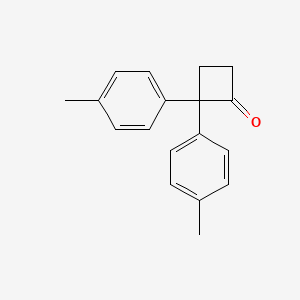

![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
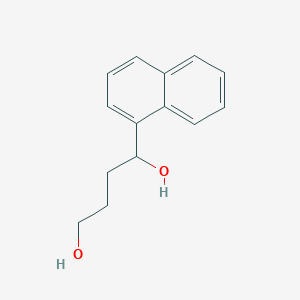
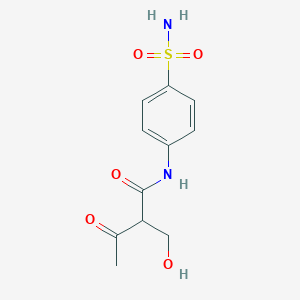

![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
